molecular formula C13H14N2OS B2600660 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide CAS No. 326025-23-4

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

Cat. No. B2600660
CAS RN: 326025-23-4
M. Wt: 246.33
InChI Key: GGAHELMZYVZGFN-YPKPFQOOSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as DMC, often involves the reaction of 2-aminothiophenol with various nucleophilic compounds . For instance, a series of new compounds bearing a 1,3-benzothiazol-2-one nucleus have been synthesized using 5,6-dim

Scientific Research Applications

Pharmacological Significance

Benzothiazole derivatives, sharing structural similarities with the specified compound, play a crucial role in medicinal chemistry due to their broad spectrum of pharmacological activities. These compounds have been identified as having antimicrobial, antiviral, anticancer, antioxidant, antidiabetic, and anti-inflammatory properties, making them a focal point for drug development efforts. The variability in biological activity is attributed to the structural modifications at specific positions on the benzothiazole scaffold, which can significantly influence their pharmacological profile (Bhat & Belagali, 2020; Elamin et al., 2020).

Antimicrobial and Antiviral Applications

Recent studies have highlighted the potential of benzothiazole derivatives as antimicrobial and antiviral agents. The structural versatility of these compounds allows for the design of molecules with targeted activity against specific pathogens, including multi-drug resistant bacteria and emerging viruses such as SARS-CoV-2. This suggests a promising avenue for the development of new therapeutic agents to address global health challenges posed by infectious diseases (Elamin et al., 2020).

Anti-Cancer Research

Benzothiazole derivatives are also being explored for their anticancer properties, with several studies focusing on the synthesis and evaluation of novel compounds for their efficacy against various cancer cell lines. The interest in these compounds stems from their ability to interact with biological targets relevant to cancer progression, including enzymes and receptors involved in cell growth and proliferation. The ongoing research aims to identify benzothiazole-based compounds with potent anticancer activity and favorable safety profiles, highlighting the potential of these molecules in oncology (Pathak et al., 2019).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-3-6-10-11(7-8)17-13(15(10)2)14-12(16)9-4-5-9/h3,6-7,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAHELMZYVZGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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